molecular formula C11H11NO B11912474 1-(1H-Indol-5-yl)propan-1-one

1-(1H-Indol-5-yl)propan-1-one

Cat. No.: B11912474
M. Wt: 173.21 g/mol
InChI Key: RTDJHTKAFNARMA-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffold in Organic Synthesis and Biological Applications

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in drug discovery. sci-hub.se This versatile framework is present in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities. sci-hub.sebohrium.com Indole derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. mdpi.comnih.gov For instance, vinca (B1221190) alkaloids, which contain an indole core, are crucial in cancer chemotherapy for their ability to inhibit tubulin polymerization. mdpi.com Furthermore, the anti-inflammatory drug indomethacin (B1671933) features an indole structure and is widely used to alleviate pain and inflammation. mdpi.com The significance of the indole scaffold lies in its ability to mimic protein structures and interact with various biological targets, making it a focal point in the design of new therapeutic agents. sci-hub.se

Overview of Ketone-Substituted Indole Derivatives in Chemical Research

Ketone-substituted indole derivatives represent a specific and highly reactive class of indole compounds. The carbonyl group's electronic properties significantly influence the reactivity of the indole ring and provide a handle for further functionalization. These derivatives are often synthesized through methods like Friedel-Crafts acylation. vulcanchem.com The position of the ketone substitution on the indole ring, such as at the 3- or 5-position, markedly affects the compound's biological potency and chemical properties. vulcanchem.com For example, 3-substituted indoles are of particular interest due to the enhanced electron density at this position, which makes it highly nucleophilic and prone to electrophilic aromatic substitutions. rsc.org Research has demonstrated that ketone-substituted indoles can serve as precursors for a variety of heterocyclic compounds and are investigated for their potential in medicinal chemistry. research-nexus.net The Michael addition of indoles to α,β-unsaturated ketones is a well-established method for creating 3-(3-oxoalkyl)indole derivatives, further expanding the chemical diversity of this class of compounds. acs.org

Research Trajectories for 1-(1H-Indol-5-yl)propan-1-one

Current research on this compound is primarily focused on its utility as a building block in medicinal chemistry and materials science. vulcanchem.com It is considered a lead compound for developing agents targeting neurodegenerative and inflammatory diseases. vulcanchem.com The propanone moiety offers a site for structural modifications to create a library of derivatives with potentially enhanced biological activities. For example, derivatives of similar structures are being investigated for their antimicrobial properties. scribd.com The synthesis of novel compounds from this compound and its analogs allows for the exploration of structure-activity relationships, which is crucial for the rational design of new drugs. In materials science, the electron-rich nature of the indole ring makes this compound a potential component for the development of conductive polymers. vulcanchem.com

Interactive Data Tables

Physicochemical Characteristics of this compound

PropertyValue/Description
Molecular FormulaC₁₁H₁₁NO
SolubilityModerately soluble in polar aprotic solvents (e.g., DMSO, acetone); limited solubility in water. vulcanchem.com
Melting PointEstimated between 120–130°C, based on analogous compounds. vulcanchem.com
StabilitySusceptible to nucleophilic attack at the carbonyl carbon; storage under an inert atmosphere is recommended. vulcanchem.com

Biological Activity of Selected Indole Derivatives

CompoundTarget/ActivityIC₅₀/EC₅₀
1-(5-Carboxyindol-1-yl)propan-2-onecPLA₂2.1 nM vulcanchem.com
1-(1H-Indol-3-yl)propan-1-oneSerotonin (B10506) receptors150 nM vulcanchem.com
IndomethacinAnti-inflammatory (COX-2 inhibitor) mdpi.comVaries by assay
VincristineAnticancer (Tubulin polymerization inhibitor) mdpi.comVaries by cell line

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-(1H-indol-5-yl)propan-1-one

InChI

InChI=1S/C11H11NO/c1-2-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3

InChI Key

RTDJHTKAFNARMA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)NC=C2

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for 1 1h Indol 5 Yl Propan 1 One

Established Synthetic Pathways for Propanone-Substituted Indoles

The construction of the 1-(1H-Indol-5-yl)propan-1-one molecule hinges on established organic chemistry principles, primarily involving the creation of the indole (B1671886) core and the subsequent introduction of the propanone group.

Multi-Step Organic Synthesis Approaches to the Indole-Ketone Core

The synthesis of 5-acylindoles like this compound often requires multi-step approaches to control regioselectivity. The C-3 position of the indole ring is typically the most nucleophilic and prone to electrophilic attack during acylation. thieme-connect.com Therefore, to achieve substitution at the C-5 position, the C-3 position must be protected.

One effective strategy involves the use of a trifluoroacetyl protecting group at the C-3 position. thieme-connect.comresearchgate.net The synthesis proceeds by first protecting the indole at C-3, followed by a Friedel-Crafts acylation reaction which then selectively targets the C-5 position of the benzene (B151609) ring moiety. thieme-connect.comresearchgate.net The final step involves the removal of the protecting group through hydrolysis and subsequent decarboxylation to yield the desired 5-acylindole. thieme-connect.comresearchgate.net

Another approach utilizes a phenylsulfonyl group to protect the indole nitrogen (N-1 position). researchgate.net This protection facilitates a Friedel-Crafts acylation at the C-3 position. While this method is primarily used for 3-acylindoles, the principle of using protecting groups is a cornerstone of directing substitution on the indole ring. researchgate.net

The fundamental construction of the indole ring itself can be achieved through classic methods like the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be formed from a corresponding aryl hydrazine (B178648) and a ketone or aldehyde. bhu.ac.inbyjus.com This method remains one of the most widely used for preparing the core indole structure. byjus.com

Utilization of Precursors in the Synthesis of this compound

The synthesis of this compound relies on specific precursors for both the indole framework and the acyl side chain.

Indole Precursors : For syntheses that start with a pre-formed indole ring, a key precursor is a C-3 protected indole, such as 3-trifluoroacetylindole . thieme-connect.comresearchgate.net This directs the acylation to the desired C-5 position. For methods building the ring from the ground up, precursors for the Fischer synthesis would include appropriately substituted phenylhydrazines and a suitable ketone. byjus.com

Acylating Agents : The propanone side chain is introduced using an acylating agent. The most common precursors for this are propionyl chloride or propionic anhydride , which react with the indole ring in the presence of a catalyst. researchgate.netresearchgate.net

Catalytic Systems and Reaction Optimization in Indole-Ketone Synthesis

The efficiency and selectivity of indole acylation are highly dependent on the catalytic system employed. The Friedel-Crafts acylation is the most prominent method for introducing the ketone functional group. mdpi.com

This reaction is typically catalyzed by Lewis acids. A variety of Lewis acids have been shown to be effective, with the choice often depending on the specific substituents on the indole ring. ikm.org.my Common catalysts include Aluminum chloride (AlCl₃), Tin(IV) chloride (SnCl₄), and Titanium(IV) chloride (TiCl₄). mdpi.comikm.org.my For indoles with electron-donating groups, milder Lewis acids like diethylaluminum chloride may be preferred to achieve higher yields. ikm.org.my

Optimization studies have explored a range of metal triflates, with yttrium triflate (Y(OTf)₃) showing excellent catalytic activity for the Friedel-Crafts propionylation of indole. mdpi.com More advanced methods include rhodium-catalyzed C-H activation, which allows for the direct acylation of indolines using carboxylic anhydrides as the acyl source. acs.org

Below is a table summarizing various catalytic systems used in indole acylation:

Table 1: Catalytic Systems for the Acylation of Indoles
Catalyst Acylating Agent Solvent Key Features Reference(s)
AlCl₃ Acyl Chloride Nitrobenzene Standard Lewis acid for Friedel-Crafts acylation. researchgate.net
SnCl₄, TiCl₄ Acetyl Chloride CH₂Cl₂ Effective for 5-substituted indoles. ikm.org.my
Y(OTf)₃ Propionic Anhydride [BMI]BF₄ (Ionic Liquid) High regioselectivity for C-3; reusable catalyst system. mdpi.com
[RhCl(CO)₂]₂ Propionic Anhydride Toluene C-H activation for acylation of indolines. acs.org
FeCl₃ Acyl Chloride Dichloromethane High C-5 selectivity on 3-trifluoroacetylindole. thieme-connect.com

Green Chemistry Approaches in the Synthesis of Indole-Derived Ketones

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods for indole derivatives. researchgate.nettandfonline.com These "green chemistry" approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. tandfonline.com

Key green methodologies applied to indole-ketone synthesis include:

Microwave Irradiation : This technique significantly shortens reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. mdpi.comtandfonline.comtandfonline.com Microwave-assisted synthesis has been successfully applied to the Friedel-Crafts acylation of indoles. mdpi.comnih.gov

Ionic Liquids and Deep Eutectic Solvents : Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMI]BF₄), can act as both a solvent and a co-catalyst, enhancing reaction rates and allowing for easy separation and reuse of the catalytic system. mdpi.comnih.gov Similarly, deep eutectic solvents, like a mixture of choline (B1196258) chloride and zinc chloride, serve as effective and greener dual-function catalyst-solvents. rsc.org

Photoenzymatic Systems : Novel one-pot hybrid systems combining photocatalysis and enzyme catalysis represent an efficient and green route. rsc.org For instance, a process involving the photocatalytic oxidation of indoles followed by an enzyme-catalyzed aldol (B89426) reaction has been developed, demonstrating good yields and potential for industrial application. rsc.org

Table 2: Comparison of Conventional and Green Synthesis Approaches

Feature Conventional Method (e.g., AlCl₃/Nitrobenzene) Green Method (e.g., Y(OTf)₃/Ionic Liquid/Microwave) Reference(s)
Solvent Often volatile, hazardous organic solvents (e.g., nitrobenzene, CH₂Cl₂). Ionic liquids, deep eutectic solvents, or solvent-free conditions. thieme-connect.commdpi.comrsc.org
Reaction Time Several hours to days. Minutes to a few hours. thieme-connect.commdpi.com
Energy Conventional heating (often high temperatures). Microwave irradiation (more efficient energy transfer). mdpi.com
Catalyst Stoichiometric amounts of corrosive Lewis acids. Catalytic amounts of reusable catalysts. thieme-connect.commdpi.com
Workup Often requires aqueous workup, generating waste. Simpler product isolation, potential for catalyst recycling. mdpi.comrsc.org

Scalability and Industrial Production Considerations for Analogs

The transition from laboratory-scale synthesis to industrial production of indole derivatives requires methods that are not only high-yielding but also scalable, cost-effective, and safe. researchgate.net While the direct industrial synthesis of this compound is not widely documented, considerations for its analogs are relevant.

The Leimgruber-Batcho indole synthesis is a well-established method noted for its efficiency and scalability, making it suitable for the large-scale production of the core indole structure. creative-proteomics.com For the acylation step, protocols that minimize steps and use reusable catalysts are favored. The development of one-pot or telescoped processes, where multiple reaction steps are carried out in a single reactor without isolating intermediates, significantly enhances efficiency for large-scale manufacturing. vulcanchem.com

Continuous flow chemistry is an increasingly important technology for industrial production. vulcanchem.com It allows for precise control over reaction parameters, improved safety, and higher throughput compared to batch processing. A flow system combining indole synthesis and subsequent acylation could be a highly efficient route for industrial-scale manufacturing. vulcanchem.com Furthermore, the scalability of green methods, such as those using photoenzymatic systems, has been demonstrated at the gram scale, indicating their potential for larger industrial applications. rsc.org

Advanced Spectroscopic and Structural Characterization of 1 1h Indol 5 Yl Propan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 1-(1H-indol-5-yl)propan-1-one, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound provides specific chemical shifts and coupling patterns that are characteristic of its structure. The spectrum typically reveals signals corresponding to the aromatic protons on the indole (B1671886) ring, the protons of the propyl group, and the N-H proton of the indole.

The aromatic region of the spectrum is particularly informative. The protons on the benzene (B151609) ring portion of the indole nucleus exhibit distinct chemical shifts due to their electronic environment, which is influenced by the fused pyrrole (B145914) ring and the propanone substituent. The protons on the pyrrole ring also show characteristic signals. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to establish the connectivity between adjacent protons, confirming their relative positions on the indole ring. researchgate.net

The aliphatic protons of the propan-1-one substituent give rise to signals in the upfield region of the spectrum. acs.org The methylene (B1212753) (-CH2-) and methyl (-CH3) groups of the propyl chain typically appear as a quartet and a triplet, respectively, due to spin-spin coupling. acs.org The integration of these signals confirms the number of protons in each group.

A broad singlet corresponding to the indole N-H proton is also a key feature of the ¹H NMR spectrum. researchgate.net The exact chemical shift of this proton can be influenced by solvent and concentration.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Indole N-H~8.1Broad Singlet-
Indole Aromatic-H7.0-7.5Multiplet-
-CH2- (Propanone)~3.4Quartet~7.2
-CH3 (Propanone)~1.2Triplet~7.2

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ketone group is a particularly notable feature, appearing at a characteristic downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons of the indole ring produce a series of signals in the region of 110-140 ppm. The specific chemical shifts of these carbons are influenced by the substituent effects of the nitrogen atom and the propanone group.

The aliphatic carbons of the propyl chain appear in the upfield region of the spectrum. The methylene (-CH2-) and methyl (-CH3) carbons will have distinct chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH2, and CH3 groups.

Carbon Assignment Chemical Shift (δ, ppm)
Carbonyl C=O~200
Indole Aromatic-C110-140
-CH2- (Propanone)~31
-CH3 (Propanone)~8

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These methods are highly sensitive to the types of chemical bonds and functional groups present, making them invaluable for the characterization of this compound.

Raman spectroscopy provides complementary information to IR spectroscopy. americanpharmaceuticalreview.com While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations often produce strong Raman signals. The symmetric vibrations of the molecule are particularly Raman active.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Indole N-HStretch3300-3500
Aromatic C-HStretch>3000
Aliphatic C-HStretch<3000
Ketone C=OStretch1660-1700

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the absorption of the indole chromophore. The indole ring system gives rise to characteristic absorption bands in the UV region, typically around 220 nm and 280 nm, corresponding to π→π* electronic transitions. researchgate.net

The presence of the propanone substituent can cause a slight shift in the position and intensity of these absorption bands compared to unsubstituted indole. The ketone group itself has a weak n→π* transition at longer wavelengths, but this is often obscured by the much stronger π→π* transitions of the indole ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms the molecular formula of C₁₁H₁₁NO. chemsrc.com The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule.

In addition to the molecular ion peak, the mass spectrum displays a series of fragment ions, which provide valuable structural information. The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways for this molecule may involve cleavage of the bond between the carbonyl group and the indole ring, or cleavage within the propyl chain. Analysis of these fragment ions helps to piece together the structure of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. The N-H group of the indole can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, leading to the formation of specific supramolecular architectures. nih.gov

Computational Chemistry and Theoretical Investigations of 1 1h Indol 5 Yl Propan 1 One

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in determining the optimized geometry and electronic properties of compounds like 1-(1H-Indol-5-yl)propan-1-one. DFT calculations can reveal crucial information about bond lengths, bond angles, and dihedral angles, providing a precise 3D model of the molecule's ground state.

For indole (B1671886) derivatives, DFT calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. journalmedicals.cominventi.in These calculations confirm the planarity of the indole ring and the spatial orientation of the propanone side chain. While specific DFT geometry optimization data for this compound is not extensively published, studies on related molecules provide a framework for understanding its structure. For instance, DFT calculations on other indole derivatives have been used to confirm structures determined by spectroscopic methods and X-ray crystallography. fortunejournals.comresearchgate.net

DFT studies have also been applied to understand reaction mechanisms involving indole scaffolds. For example, calculations have shown how Lewis acid catalysts like yttrium triflate (Y(OTf)₃) can lower the activation energy for acylation at the C5 position of the indole ring by coordinating with the indole's nitrogen atom. frontiersin.org This theoretical insight is crucial for optimizing synthetic routes to produce this compound and its derivatives with high regioselectivity. frontiersin.org

Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Related Indole Structure (Note: This data is representative of a typical indole derivative and is used for illustrative purposes.)

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond Length N1-C21.378 Å
C8-N11.395 Å
C4-C51.390 Å
C5-C61.401 Å
C5-C(Acyl)1.495 Å
Bond Angle C2-N1-C8108.5°
C4-C5-C6120.5°
C4-C5-C(Acyl)121.0°
Dihedral Angle C4-C5-C(Acyl)-O-175.0°

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. For this compound, FMO analysis helps to predict its behavior in reactions and its potential interactions with biological targets. The electron-rich indole nucleus typically contributes significantly to the HOMO, while the propanone group, particularly the carbonyl, influences the LUMO.

While specific HOMO-LUMO values for this compound are not detailed in available literature, analysis of analogous heterocyclic compounds provides valuable insights. For example, a DFT study on 1-(4-phenylquinolin-2-yl)propan-1-one, a related heterocyclic ketone, calculated the HOMO, LUMO, and energy gap, which are illustrative of the values that could be expected for similar structures. journalmedicals.cominventi.in

Table 2: Illustrative FMO Parameters for a Related Heterocyclic Ketone (Data from a study on 1-(4-phenylquinolin-2-yl)propan-1-one for illustrative purposes. journalmedicals.cominventi.in)

ParameterValue (eV)
EHOMO -6.35
ELUMO -2.05
Energy Gap (ΔE) 4.30

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) surface analysis is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP surface would highlight the most reactive sites. The oxygen atom of the carbonyl group is expected to be a region of high negative potential (red), making it a prime site for nucleophilic attack. Conversely, the hydrogen atom attached to the indole nitrogen (N-H) would show a positive potential (blue), indicating its susceptibility to deprotonation or hydrogen bonding interactions. The aromatic rings of the indole moiety will typically show a negative potential above and below the plane, characteristic of π-systems.

This analysis is vital for understanding intermolecular interactions, particularly in a biological context, such as the binding of the molecule to a receptor active site. Studies on similar heterocyclic compounds confirm that the MEP map effectively identifies the most probable sites for molecular interactions. journalmedicals.cominventi.in

Noncovalent Interaction (NCI) and Hirshfeld Surface Analyses

Noncovalent interactions (NCIs) play a critical role in the stabilization of molecular structures in the solid state and in molecular recognition processes. Hirshfeld surface analysis is a powerful method to visualize and quantify these intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of different properties, such as dnorm, which highlights regions of close intermolecular contact.

The analysis generates a 2D "fingerprint plot," which provides a quantitative summary of the intermolecular contacts. Sharp spikes in the fingerprint plot indicate specific, strong interactions like hydrogen bonds, while more diffuse distributions represent weaker van der Waals forces. This detailed understanding of the packing forces is essential for polymorphism studies and for understanding the solid-state properties of the compound.

Quantum Chemical Parameters and Global Reactivity Descriptors

From the HOMO and LUMO energies obtained via DFT calculations, several quantum chemical parameters and global reactivity descriptors can be derived to further quantify the reactivity of this compound. These descriptors provide a more nuanced understanding of the molecule's stability and reactivity than the HOMO-LUMO gap alone.

Key global reactivity descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): Represents the resistance to charge transfer, calculated as (I - A) / 2. A larger value indicates higher stability.

Chemical Softness (S): The reciprocal of hardness (1 / η). Softer molecules are more reactive.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge, calculated as χ² / (2η).

These parameters are invaluable for comparing the reactivity of a series of related compounds. For example, a lower chemical hardness and higher electrophilicity index for an indole derivative would suggest it is more reactive.

Table 3: Illustrative Global Reactivity Descriptors for a Related Heterocyclic Molecule (Note: Values are calculated based on the illustrative FMO data from Table 2 and are for representative purposes.)

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I) -EHOMO6.35
Electron Affinity (A) -ELUMO2.05
Electronegativity (χ) (I + A) / 24.20
Chemical Hardness (η) (I - A) / 22.15
Chemical Softness (S) 1 / η0.465 eV⁻¹
Electrophilicity Index (ω) χ² / (2η)4.10

Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Docking Studies

Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are powerful in silico techniques used in drug discovery to predict the biological activity of compounds and to understand their mechanism of action at a molecular level.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole derivatives, 2D or 3D QSAR models can be developed to predict activities such as anti-inflammatory, antimicrobial, or anticancer effects based on molecular descriptors (e.g., electronic, steric, and hydrophobic properties). A robust QSAR model can guide the design of new, more potent analogues of this compound by identifying the key structural features that contribute to its biological function.

Molecular docking simulates the interaction between a ligand (the small molecule) and a macromolecular target, such as an enzyme or a receptor. For this compound, docking studies have suggested that the indole moiety interacts favorably with the binding sites of serotonin (B10506) receptors (5-HT₂A and 5-HT₁A). frontiersin.org Such studies can predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the ligand-receptor complex. For instance, docking studies on other indole-based compounds have successfully identified key hydrogen bond and hydrophobic interactions within the active sites of target enzymes, providing a rationale for their inhibitory activity.

Chemical Reactivity and Derivatization Strategies for 1 1h Indol 5 Yl Propan 1 One

Transformations of the Propanone Moiety

The propanone group, with its electrophilic carbonyl carbon and adjacent acidic alpha-protons, is a primary site for various chemical modifications.

Reduction of the Carbonyl Group to Alcohols

The ketone functional group in 1-(1H-indol-5-yl)propan-1-one can be readily reduced to the corresponding secondary alcohol, 1-(1H-indol-5-yl)propan-1-ol. This transformation is typically achieved using standard reducing agents. smolecule.comnih.gov Common reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com The choice of reagent can be influenced by the presence of other functional groups within the molecule and the desired reaction conditions. For instance, sodium borohydride is often used in alcoholic solvents like methanol (B129727) or ethanol (B145695) under mild conditions.

Table 1: Reagents for Carbonyl Reduction

Reagent Typical Conditions Product
Sodium Borohydride (NaBH₄) Methanol or Ethanol 1-(1H-indol-5-yl)propan-1-ol smolecule.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions can occur at the carbonyl carbon, although this is less common than reactions at the alpha-carbon. More prevalent are nucleophilic substitution reactions on derivatives of this compound. For example, if the alpha-position is first functionalized with a good leaving group, such as a halogen, it becomes susceptible to attack by nucleophiles. A nucleophile, which is an electron-rich species, attacks an electron-deficient center, leading to the displacement of a leaving group. masterorganicchemistry.combits-pilani.ac.in

In a related context, the bromine atom of 2-bromo-1-(1H-indol-3-yl)propan-1-one can be displaced by various nucleophiles, such as amines or thiols, to generate new derivatives. This highlights the potential for similar reactivity in 5-substituted analogs.

Alpha-Functionalization Reactions (e.g., Alpha-Hydroxylation)

The carbon atom adjacent to the carbonyl group (the α-carbon) is activated towards various functionalization reactions due to the electron-withdrawing nature of the ketone. One such reaction is α-hydroxylation, which introduces a hydroxyl group at this position. A novel method for the α-hydroxylation of ketones has been developed using a substoichiometric amount of iodine under metal-free conditions. rsc.org This method has been successfully applied to a variety of heterocyclic ketones, including indole (B1671886) derivatives. rsc.org The reaction of 1-(1-benzoyl-5-methoxy-1H-indol-3-yl)butan-1-one, a related indole ketone, with iodine and tert-butyl hydroperoxide (TBHP) in dimethyl sulfoxide (B87167) (DMSO) furnishes the corresponding α-hydroxy ketone in good yield. rsc.org This suggests that this compound could undergo a similar transformation to yield 2-hydroxy-1-(1H-indol-5-yl)propan-1-one. Other methods for α-hydroxylation of ketones include the use of oxidants like m-chloroperbenzoic acid (mCPBA). acs.org

Reactions Involving the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it prone to electrophilic attack, particularly at the C3 position. nih.govacs.org However, reactions can also be directed to other positions, including the nitrogen atom.

Electrophilic Aromatic Substitution on the Indole Ring (e.g., Bromination)

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds like indole. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The indole nucleus is highly activated towards electrophiles. While the C3 position is generally the most nucleophilic, substitution can occur at other positions depending on the reaction conditions and the substituents already present on the ring. nih.govacs.org

For instance, bromination of the indole ring can be achieved using various brominating agents. The synthesis of 1-(5-bromo-1H-indol-3-yl)propan-2-ol often starts with the bromination of indole at the 5-position using bromine in acetic acid. smolecule.com This indicates that direct bromination of this compound could potentially occur at other available positions on the indole ring, such as C3, C4, C6, or C7, depending on the directing effects of the existing acyl group and the reaction conditions. Side-chain bromination with N-bromosuccinimide (NBS) is also a known reaction for related ketones. orientjchem.org

Table 2: Electrophilic Aromatic Substitution (EAS) on Indole

Reaction Reagent/Conditions Typical Position of Attack
Bromination Br₂ in Acetic Acid C5 smolecule.com
Nitration HNO₃, H₂SO₄ C3 (generally) libretexts.org
Sulfonation H₂SO₄, SO₃ C3 (generally) libretexts.org

Alkylation Reactions of the Indole Nitrogen and Carbon Positions

Alkylation of the indole ring can occur at both the nitrogen (N1) and carbon atoms (most commonly C3). frontiersin.org The choice of reaction conditions, particularly the base and solvent, can influence the site of alkylation.

N-Alkylation: Alkylation of the indole nitrogen typically requires the use of a base to deprotonate the N-H group, forming a more nucleophilic indolide anion. Sodium hydride (NaH) is a common base used for this purpose. researchgate.net The resulting anion can then react with an alkylating agent, such as an alkyl halide. While direct N-alkylation of this compound is not extensively detailed in the provided context, the general principles of indole chemistry suggest its feasibility.

C-Alkylation: Friedel-Crafts alkylation is a common method for introducing alkyl groups onto the indole ring, with a strong preference for the C3 position. acs.orgnih.govacs.org This reaction involves an electrophilic alkylating agent, often generated from an alkyl halide and a Lewis acid catalyst. Research has also explored the enantioselective alkylation of indoles with α,β-unsaturated carbonyl compounds, catalyzed by chiral Brønsted acids, which typically results in C3-alkylation. nih.gov For example, the reaction of indole with chalcones in the presence of a chiral phosphoric acid leads to Michael-type adducts at the C3 position. nih.govfigshare.com

Oxidation Reactions of the Indole System

The indole ring within this compound is an electron-rich aromatic system and, as such, is susceptible to oxidation. The outcome of such reactions can vary significantly based on the choice of oxidant and the reaction conditions, potentially leading to the formation of various oxidized derivatives.

Detailed Research Findings: Classical strong oxidizing agents have been shown to react with indole systems. Reagents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be employed to oxidize the indole moiety. smolecule.com Depending on the conditions, these reactions can lead to the cleavage of the pyrrole (B145914) ring, ultimately yielding carboxylic acid derivatives. smolecule.com For instance, the oxidation of the indole nucleus of the related compound 5-hydroxytryptamine has been a subject of study, indicating the general reactivity of the 5-substituted indole core. nih.gov

More contemporary and milder methods for indole oxidation are also being explored. Visible-light-triggered organophotoredox catalysis, for example, has been used for the oxidative isomerization of related indole derivatives. rsc.org While a specific application to this compound is not detailed, these modern techniques suggest potential pathways for selective oxidation under environmentally benign conditions. rsc.org Another oxidative approach involves dehydrogenative coupling, where an oxidant like tetrapropylammonium (B79313) perruthenate (TPAP) can catalyze the reaction between indoles and alcohols, forming N-acylated products in a single step. nih.gov This highlights the possibility of oxidation at the indole nitrogen, in addition to reactions on the carbocyclic ring.

The table below summarizes common oxidation reactions applicable to the indole system.

Reaction Type Common Reagents Potential Products Reference(s)
Ring OxidationPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)Oxidized indole derivatives, Carboxylic acids smolecule.com,
Dehydrogenative N-AcylationAlcohols, Tetrapropylammonium perruthenate (TPAP)N-Acyl indoles nih.gov
Photoredox OxidationEosin Y, Visible Light (on related systems)Isomerized and oxidized indole derivatives rsc.org

Cycloaddition and Ring Closure Reactions Leading to Novel Heterocyclic Architectures

Cycloaddition and intramolecular cyclization reactions are powerful tools in organic synthesis for the construction of complex ring systems from relatively simple precursors. libretexts.org While direct cycloaddition participation of the indole ring of this compound is less common, the molecule can be elaborated into synthons that readily undergo ring-closure reactions to generate novel heterocyclic frameworks.

Detailed Research Findings: Research has demonstrated the utility of a related compound, 1,3,3-tri(1H-indol-3-yl)propan-1-one, as a key precursor for building complex heterocycles. research-nexus.netresearchgate.net This synthon, derived from the reaction of indole with an indole-based chalcone (B49325), is first treated with carbon disulfide in an alkaline medium to produce an oxoketene gem-dithiol intermediate. research-nexus.netresearchgate.net This intermediate is a versatile building block for subsequent ring closures.

Two primary pathways from this intermediate have been explored:

Synthesis of Pyrimidines: Treatment of the oxoketene gem-dithiol with various amines leads to the formation of pyrimidine (B1678525) derivatives. research-nexus.netresearchgate.net Pyrimidines are a critical class of heterocycles found in nucleic acids and numerous biologically active compounds. researchgate.net

Synthesis of Dithiole Thiones and Subsequent Cycloadditions: Reaction of the oxoketene gem-dithiol with phosphorus pentasulfide affords a novel 1,2-dithiole-3-thione derivative. research-nexus.netresearchgate.net This thione product can then participate in cycloaddition reactions with dienophiles such as quinones or maleic anhydride, leading to complex, fused heterocyclic systems. researchgate.net

This multi-step strategy showcases how the fundamental this compound framework can be transformed into a reactive platform for constructing diverse and complex heterocyclic architectures.

Starting Synthon Intermediate Reagents for Ring Closure Resulting Heterocycle Reference(s)
1,3,3-tri(1H-indol-3-yl)propan-1-oneOxoketene gem-dithiolAminesPyrimidine derivatives researchgate.net, research-nexus.net
1,3,3-tri(1H-indol-3-yl)propan-1-one1,2-Dithiole-3-thioneQuinones, Maleic anhydrideFused dithiole derivatives researchgate.net

Utility as a Synthon or Intermediate in Complex Organic Syntheses

In the logic of retrosynthetic analysis, this compound stands out as a valuable synthon or intermediate for the assembly of more complex molecular targets. nih.govdokumen.pub Its utility stems from the multiple reactive sites that can be selectively functionalized, allowing for the stepwise construction of intricate structures. The indole core is a privileged scaffold in medicinal chemistry, and the 5-propanoyl substituent provides a versatile handle for a variety of chemical transformations. smolecule.com

Detailed Research Findings: The synthetic potential of this compound arises from the distinct reactivity of its constituent parts:

The Indole N-H: The nitrogen atom can be alkylated, acylated, or arylated, which can serve both as a protecting group strategy and as a means to introduce functionality that modulates the electronic properties of the indole ring. nih.gov

The Carbonyl Group: The ketone can undergo reduction to a secondary alcohol using agents like sodium borohydride, providing a chiral center and a site for further substitution. smolecule.com It can also be converted to other functional groups or participate in condensation reactions.

The α-Position to the Carbonyl: The protons on the carbon adjacent to the ketone are acidic and can be removed to form an enolate. This enolate can then react with various electrophiles, enabling the elaboration of the side chain. Bromination at this position, for instance, yields 2-bromo-1-(1H-indol-5-yl)propan-1-one, an intermediate that can undergo nucleophilic substitution to introduce diverse chemical entities.

The Indole C-3 Position: As the most nucleophilic carbon in the indole ring system, the C-3 position is a prime site for electrophilic substitution, allowing for the introduction of a wide range of substituents.

The utility of acyl indoles as synthetic intermediates is well-established. They serve as precursors for alkyl indoles via reductive deoxygenation. researchgate.net Furthermore, the transformation of related indole-based synthons into complex heterocyclic systems like pyrimidines and fused thiophenes underscores the value of the acyl indole motif as a foundational building block in synthetic campaigns. researchgate.netresearchgate.net

Reactive Site Type of Transformation Common Reagents/Conditions Potential Application Reference(s)
Indole N-HN-Alkylation, N-AcylationAlkyl halides, Acyl chloridesProtection, Electronic modulation nih.gov
Carbonyl C=OReductionSodium borohydride (NaBH₄)Formation of secondary alcohol smolecule.com,
α-CarbonEnolate formation, HalogenationBase (e.g., LDA), Bromine (Br₂)Side-chain elaboration, Nucleophilic substitution
Indole C-3Electrophilic SubstitutionElectrophiles (e.g., aldehydes, alkyl halides)Introduction of various substituents mdpi.com

Biological Activity Research and Mechanistic Insights of 1 1h Indol 5 Yl Propan 1 One and Its Derivatives in Vitro Studies

In Vitro Antimicrobial Activity Research

Derivatives of 1-(1H-indol-5-yl)propan-1-one have demonstrated notable antimicrobial properties against a range of pathogens.

Several studies have highlighted the potential of indole (B1671886) derivatives as antibacterial agents. For instance, new indole derivatives incorporating 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties have been synthesized and evaluated for their antimicrobial activity. turkjps.org These compounds showed significant inhibitory effects against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. turkjps.org The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 3.125–50 µg/mL. turkjps.orgnih.gov

In one study, indole-based chalcone (B49325) derivatives were synthesized and screened for their antibacterial activity. derpharmachemica.com One particular derivative, 3-(4,5-dihydro-1,3-diphenyl-1H-pyrazol-5-yl)-1H-indole, exhibited good activity against Staphylococcus aureus and Klebsiella pneumoniae, with zones of inhibition of 16 µg/ml and 25 µg/ml, respectively, at a concentration of 10 µg/ml. derpharmachemica.com Another study synthesized a series of novel 1-(3,6-dimethyl-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-1H-indazol-5-yl) ethan-1-one derivatives and found that several compounds displayed excellent antibacterial activity against S. aureus, Bacillus subtilis, and E. Coli. jmchemsci.com

Furthermore, research on 1-cyclopropyl-3-ethoxycarbonyl-2-methylindole-5-(1-methylethoxyaceticacidhydrazide) derivatives has also revealed their potential as antimicrobial agents. nih.gov Similarly, novel indole derivatives containing pyrazole (B372694) moieties have been shown to possess antibacterial properties. nih.gov

Table 1: Antibacterial Activity of Selected Indole Derivatives

Compound/Derivative Bacterial Strain Activity (MIC/Zone of Inhibition) Reference
Indole-thiadiazole derivative (2c) Methicillin-resistant S. aureus (MRSA) More effective than ciprofloxacin (B1669076) turkjps.org
Indole-triazole derivative (3d) Methicillin-resistant S. aureus (MRSA) More effective than ciprofloxacin turkjps.org
3-(4,5-dihydro-1,3-diphenyl-1H-pyrazol-5-yl)-1H-indole Staphylococcus aureus 16 µg/ml zone of inhibition derpharmachemica.com
3-(4,5-dihydro-1,3-diphenyl-1H-pyrazol-5-yl)-1H-indole Klebsiella pneumoniae 25 µg/ml zone of inhibition derpharmachemica.com
1-(3,6-dimethyl-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-1H-indazol-5-yl) ethan-1-one derivatives (5A, 5D, 5F) S. aureus, B. subtilis, E. Coli Excellent activity jmchemsci.com
Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide S. aureus, MRSA, E. coli, B. subtilis MIC: 3.125-50 µg/mL turkjps.orgnih.gov

Derivatives of this compound have shown significant promise as antifungal agents, particularly against Candida and Aspergillus species. A series of 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols demonstrated potent activity against Candida albicans, with some derivatives exhibiting minimum inhibitory concentrations (MICs) of less than 65 ng/mL. nih.gov The antifungal activity of these compounds is believed to stem from the inhibition of sterol biosynthesis. researchgate.net

In another study, a new 2-(alpha-azolylbenzyl)indole derivative, MT18n, showed high in vitro activity against ten strains of Aspergillus fumigatus with a MIC of 2 microg/mL. researchgate.net The mechanism of action for this compound was linked to the inhibition of ergosterol (B1671047) biosynthesis and phospholipase A2-like activity. researchgate.net Furthermore, certain 1-(1H-indol-3-yl) derivatives have displayed fungicidal activity against various Candida species and Aspergillus niger at concentrations ranging from 0.250 to 1 mg/mL. nih.gov

A series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols were designed as analogs of fluconazole (B54011) and tested against Candida species. mdpi.com The 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol (8g) derivative, particularly its (S)-enantiomer, was found to be approximately 80 times more active than fluconazole against a clinical isolate of C. albicans. mdpi.com This enhanced activity is attributed to its effective binding within the heme and access channel of the target enzyme, lanosterol (B1674476) 14α-demethylase. mdpi.com

Table 2: Antifungal Activity of Selected Indole Derivatives

Compound/Derivative Fungal Strain Activity (MIC) Reference
1-[(1H-indol-5-ylmethyl)amino] derivatives Candida albicans <65 ng/mL nih.gov
1-(1H-indol-3-yl) derivatives (3b, 3c, 3e) Candida spp., Aspergillus niger 0.250 - 1 mg/mL nih.gov
2-(alpha-azolylbenzyl)indole derivative (MT18n) Aspergillus fumigatus 2 µg/mL researchgate.net
(-)-(S)-2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol (8g) Candida albicans CA98001 0.000256 µg/mL mdpi.com

Indole derivatives have also been investigated for their potential against Mycobacterium tuberculosis. A study on methyl indole derivatives of 6-aryl-4,5-dihydropyridazin-3(2H)-ones revealed antitubercular activity against M. tuberculosis H37Rv. One of the synthesized compounds showed a minimum inhibitory concentration (MIC) of 12.5 µg/ml.

Another study focused on the synthesis and antimycobacterial activity of 1-(4-(benzo[d]isoxazol-3-yl)piperazin-1-yl/1,4-diazepan-1-yl)-2-(1H-indol-3-yl)substituted-1-one derivatives. nih.gov These compounds were tested against the H37Rv strain and two wild strains, with MIC values ranging from 6.16 to over 200 µM. nih.gov Furthermore, indole derivatives containing halogen substitutions have demonstrated excellent inhibition of mycobacterial growth. nih.gov The synthesis of indoyl-pyrimidone derivatives from indole-3-carbaldehyde also yielded compounds with significant anti-tuberculosis activity, with some exhibiting an MIC of 6.25 µg/ml. scholarsresearchlibrary.com

Table 3: Antitubercular Activity of Selected Indole Derivatives

Compound/Derivative Mycobacterium tuberculosis Strain Activity (MIC) Reference
Methyl indole derivative of 6-aryl-4,5-dihydropyridazin-3(2H)-one (3d) H37Rv 12.5 µg/ml
1-(4-(benzo[d]isoxazol-3-yl)piperazin-1-yl/1,4-diazepan-1-yl)-2-(1H-indol-3-yl)substituted-1-one derivatives H37Rv and wild strains 6.16 to >200 µM nih.gov
Indoyl-pyrimidone derivatives (IP-2, IP-3) H37Rv 6.25 µg/ml scholarsresearchlibrary.com

Antifungal Activity Against Candida spp. and Aspergillus Strains

In Vitro Anticancer Activity Research

The anticancer potential of this compound derivatives has been explored against various human cancer cell lines. A study on 1-(5-substituted-1H-indol-3-yl)-3-(4-substituted-furan-3-yl)prop-2-en-1-one derivatives demonstrated dose-dependent suppression of cell growth in human colorectal cells (HCT-116), with IC50 values ranging from 13.53 to 558.53 μM. jchr.org

Novel pyrazole–indole hybrids have also been synthesized and evaluated for their in vitro anticancer activity against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) cells. acs.org Several of these compounds showed potent anticancer activities, with some exhibiting IC50 values in the low micromolar range. acs.org For instance, against the HepG2 cell line, two compounds displayed excellent inhibition with IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively, which were more potent than the standard drug doxorubicin. acs.org

Furthermore, barbituric acid derivatives linked to 2-phenyl indole have shown moderate to marked antitumor activity against prostate (DU145) and breast (MCF7) cancer cell lines. nih.gov

Table 4: In Vitro Anticancer Activity of Selected Indole Derivatives

Compound/Derivative Cancer Cell Line Activity (IC50) Reference
1-(5-substituted-1H-indol-3-yl)-3-(4-substituted-furan-3-yl)prop-2-en-1-one derivatives (SCS3, SCS4) Human colorectal (HCT-116) 13.53 - 558.53 μM jchr.org
Pyrazole–indole hybrid (7a) Human liver (HepG2) 6.1 ± 1.9 μM acs.org
Pyrazole–indole hybrid (7b) Human liver (HepG2) 7.9 ± 1.9 μM acs.org
Barbituric acid derivatives of 2-phenyl indole (2b, 2d) Prostate (DU145), Breast (MCF7) Marked antitumor activity nih.gov

Enzyme Inhibition Studies and Mechanistic Investigations

The biological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes.

A significant area of research has been the investigation of indole derivatives as inhibitors of human cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. researchgate.net Indole-5-carboxylic acids with 3-aryloxy-2-oxopropyl residues at the 1-position have been identified as potent cPLA2α inhibitors. nih.govnih.gov

Structure-activity relationship studies have shown that modifications to the indole scaffold can significantly impact inhibitory potency. nih.gov For example, the introduction of a 3-methyl-1,2,4-oxadiazol-5-yl-moiety at the 3-position of the indole ring resulted in a compound with an IC50 of 0.0021 μM against isolated cPLA2α. nih.gov In a cellular assay using human platelets, this compound blocked cPLA2α activity with an even lower IC50 of 0.0006 μM. nih.gov

Another study focused on reducing the lipophilicity of these inhibitors while maintaining their potency. nih.gov One such derivative demonstrated an IC50 of 0.012 μM against the isolated enzyme and possessed high water solubility. nih.govfigshare.com

Table 5: Inhibition of Human Cytosolic Phospholipase A2α by Indole Derivatives

Compound/Derivative Assay Activity (IC50) Reference
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(3-(4-octylphenoxy)-2-oxopropyl)indole-5-carboxylic acid (40) Isolated cPLA2α 0.0021 μM nih.gov
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(3-(4-octylphenoxy)-2-oxopropyl)indole-5-carboxylic acid (40) Human platelets 0.0006 μM nih.gov
Indole-5-carboxylic acid derivative (36) Isolated cPLA2α 0.012 μM nih.gov

Research on Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanogenesis, the process of melanin (B1238610) production. nih.gov Its inhibition is a target for developing agents for hyperpigmentation and in the food industry to prevent browning. nih.gov Derivatives of 1-(1H-indol-3-yl)propan-1-one have been identified as tyrosinase inhibitors. For instance, 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one was identified as a promising mushroom tyrosinase inhibitor with an IC50 value of 252 μM. researchgate.net Further studies on related indole derivatives have shown fungicidal activity against various Candida species and Aspergillus niger, with this activity being linked in part to the inhibition of tyrosinase. nih.gov

One study highlighted that 1-(5,6-dimethoxy-1H-indol-3-yl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)propan-1-one was a particularly potent inhibitor with an IC50 value of 7.56 µM, acting as a mixed-type inhibitor on the diphenolase activity of tyrosinase. researchgate.net The inhibitory effect of certain 1-(1H-indol-3-yl) derivatives on tyrosinase from microorganisms was shown to be up to approximately 28%, which may contribute to their observed antimicrobial effects. nih.gov

Studies on Topoisomerase II Inhibition

Topoisomerases are enzymes that manage the topological states of DNA and are vital for processes like DNA replication and transcription. acs.org Inhibitors of these enzymes, particularly topoisomerase II (Topo II), are used as anticancer agents. acs.org

Research into indole derivatives has revealed their potential as Topo II inhibitors. A series of indole derivatives of ursolic acid bearing N-(aminoalkyl)carboxamide side chains were synthesized and evaluated for their cytotoxic activities. mdpi.com One of these compounds, 5f , demonstrated the most potent inhibitory activity against Topo II with inhibition rates of 83.5% at 100 μM and 43.2% at 20 μM. mdpi.com This compound also exhibited strong cytotoxic activity against human hepatocarcinoma cell lines. mdpi.com

Furthermore, in the context of combining Akt inhibitors with chemotherapy, it was observed that high concentrations of the Akt inhibitor A-443654, which has an indolyl component, could antagonize the effects of topoisomerase poisons like etoposide. nih.gov This suggests a complex interplay between signaling pathways and the activity of topoisomerase inhibitors.

Lanosterol 14α-Demethylase Inhibition Research

Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol in fungi. tandfonline.commdpi.com Its inhibition leads to the disruption of the fungal cell membrane, making it a primary target for antifungal drugs, especially azoles. tandfonline.commdpi.com

Studies have explored indole-containing azole compounds as potential antifungal agents through the inhibition of lanosterol 14α-demethylase. A series of 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols showed potent minimum inhibitory concentrations (MICs) against Candida albicans. researchgate.net Subsequent research on new indol-3-ylmethylamino derivatives also demonstrated antifungal activity against C. albicans, with MICs ranging from 199.0 to 381.0 ng/mL, suggesting inhibition of 14α-demethylase. tandfonline.comresearchgate.nettandfonline.com However, these indol-3-ylmethylamino analogs were found to be weaker inhibitors compared to their indol-5-ylmethylamino counterparts. tandfonline.comresearchgate.nettandfonline.com

Investigations into DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase found in bacteria that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. uah.es It is a well-established target for antibacterial drugs. nih.gov

Derivatives of this compound have been investigated for their potential to inhibit DNA gyrase. For instance, a series of fused indolyl-containing 4-hydroxy-2-pyridones were developed as inhibitors of bacterial type II topoisomerases, including DNA gyrase. nih.govacs.org Compounds 6o and 6v from this series targeted both DNA gyrase and topoisomerase IV and showed improved antibacterial activity against fluoroquinolone-resistant strains of Escherichia coli and Acinetobacter baumannii. nih.govacs.org

In another study, indol-2-one (B1256649) derivatives tagged with a morpholinosulfonyl moiety were synthesized and evaluated as DNA gyrase inhibitors. researchgate.net Compounds 3b and 9c were identified as potent inhibitors of S. aureus DNA gyrase with IC50 values of 18.75 ± 1.2 µM and 19.32 ± 0.99 µM, respectively, which were more potent than the standard drug ciprofloxacin (IC50 = 26.43 ± 0.64 µM). researchgate.net

Aromatase Inhibitory Activity Research

Aromatase is a key enzyme in the biosynthesis of estrogens and is a significant target for the treatment of hormone-dependent breast cancer. researchgate.net

Novel indole-imidazole derivatives have been synthesized and evaluated for their aromatase inhibitory activity. ijpsr.info Among the synthesized compounds, 2-((1H-imidazol-1-yl)methyl)-1-(4-(trifluoromethyl)phenyl)-1H-indole was found to be the most active. ijpsr.info

Further research led to the development of indole-based derivatives as dual inhibitors of aromatase and inducible nitric oxide synthase (iNOS). frontiersin.org Compounds 12 and 16 from this study were identified as potent aromatase inhibitors with IC50 values of 10 nM and 12 nM, respectively. frontiersin.org These compounds also showed significant antiproliferative activity against the MCF-7 breast cancer cell line. frontiersin.org Another study on bis- and tris-indoles with sulfonamide substitutions found that a bis-indole derivative was the most potent, with an IC50 value of 0.7 µM. frontiersin.org

Cannabinoid Receptor (CB1) Allosteric Modulatory Research

The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that is a key component of the endocannabinoid system. nih.gov Allosteric modulators of the CB1 receptor offer a novel approach to drug discovery by fine-tuning receptor function. nih.govcsic.es

Indole-2-carboxamides were among the first allosteric modulators identified for the CB1 receptor. nih.govcsic.es The compound ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) was found to be a positive allosteric modulator of agonist binding but an inhibitor of agonist-induced G protein coupling. nih.govresearchgate.net

Subsequent research on substituted 1H-indole-2-carboxamides led to the identification of 5-Chloro-N-{2-[4-(diethylamino)phenyl]ethyl}-1H-indole-2-carboxamide , which had an IC50 value of 79 µM and was more potent than its parent compounds. ijpsr.info These findings highlight the potential of the indole scaffold in developing allosteric modulators for the CB1 receptor. csic.es

Neuroprotective Effects Research

Indole-based compounds have been investigated for their potential neuroprotective effects in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. ontosight.ai The indole structure is of interest due to its ability to cross the blood-brain barrier and interact with various biological targets. ontosight.ai

A study on indole-3-propionic acid and 5-methoxy-indole carboxylic acid derived hydrazone hybrids identified them as multifunctional neuroprotectors. nih.gov One compound, NC009-1 , demonstrated neuroprotective effects in mouse models of Parkinson's disease by modulating inflammatory and anti-oxidative pathways. nih.gov Another study reported that a mixed muscarinic-1 (M1) and sigma-1 receptor agonist, AF710B (1-(2,8-Dimethyl-1thia-3,8-diazaspiro(4,5)dec-3-yl)-3-(1H-indol-3-yl)propan-1-one), has been used in mouse models of Alzheimer's disease. researchgate.net

Antioxidant Properties Research

Indole derivatives have been a subject of interest for their potential antioxidant properties, which are often attributed to their ability to scavenge free radicals and chelate pro-oxidant metals. The core indole structure can donate a hydrogen atom from the N-H group, stabilizing radicals and interrupting oxidative chain reactions.

Research into various indole derivatives has demonstrated their capacity to act as antioxidants in different in-vitro models. For instance, a study on newly synthesized 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives showed that some compounds exhibited remarkable antioxidant activity. nih.gov Specifically, compounds 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole and 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole were evaluated using spectrophotometric methods with DPPH radicals and Fe(TPTZ)³⁺ complex, confirming their antioxidant potential. nih.gov

Further studies on different classes of indole derivatives have also highlighted their antioxidant capabilities. For example, research on tryptophan and tryptamine (B22526) derivatives, including those with prenyl groups, investigated their scavenging activity against reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.net The findings indicated that the antioxidant activity is strongly dependent on the type and position of substituents on the indole nucleus. researchgate.net In one study, N-prenyl tryptophan showed significant activity against peroxyl radicals, even higher than the control, Trolox. researchgate.net It also demonstrated considerable scavenging activity against hypochlorous acid (HOCl). researchgate.net Similarly, certain 1,4-bisphenylhydrazone derivatives have been synthesized and evaluated, with all tested compounds showing very good antioxidant activity in DPPH, ABTS, CUPRAC, and superoxide (B77818) radical scavenging assays. researchgate.net

The mechanism behind the antioxidant action of many indole derivatives is linked to their ability to donate an electron or a hydrogen atom, which helps in neutralizing reactive oxygen species like superoxide anions, hydrogen peroxide, and hydroxyl radicals. japsonline.com

Table 1: In Vitro Antioxidant Activity of Selected Indole Derivatives

Compound/Derivative Class Assay Finding Reference
2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives DPPH radical, Fe(TPTZ)³⁺ complex Showed remarkable antioxidant activity. nih.gov
Tryptophan and Tryptamine derivatives (e.g., N-prenyl tryptophan) Peroxyl radical scavenging Activity was higher than the control, Trolox. researchgate.net
Tryptophan and Tryptamine derivatives (e.g., N-prenyl tryptophan) Hypochlorous acid (HOCl) scavenging Exhibited significant scavenging activity with an IC₅₀ of 4.13 ± 0.17 μM. researchgate.net
1,4-Bisphenylhydrazone derivatives DPPH, ABTS, CUPRAC, Superoxide radical scavenging All tested compounds showed very good antioxidant activity. researchgate.net

Anti-inflammatory and Analgesic Activity Research (e.g., Cyclooxygenase Inhibition)

The anti-inflammatory properties of indole derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation. mdpi.comjapsonline.com The COX enzyme has two main isoforms: COX-1, which is constitutive and involved in physiological functions, and COX-2, which is induced during inflammatory processes. mdpi.com Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comjapsonline.com

Several studies have focused on synthesizing and evaluating indole derivatives as selective COX-2 inhibitors. In one such study, a series of (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)methanone derivatives were synthesized and evaluated for their in vitro COX-1/COX-2 inhibitory activity. japsonline.com The results showed that compounds containing a SO₂Me or SO₂NH₂ group exhibited potent anti-inflammatory activity and selectivity towards COX-2. japsonline.com Specifically, the derivative designated as 13e was the most potent COX-2 inhibitor and the most selective among the tested compounds. japsonline.com

Another research effort involved synthesizing new 1-(1H-indol-1-yl)ethanone derivatives and evaluating their effects on the COX-2 enzyme. researchgate.net The study identified one derivative, D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone), as having the strongest anti-inflammatory and analgesic activity among the synthesized compounds. researchgate.net Furthermore, conjugation of non-steroidal anti-inflammatory drugs (NSAIDs) with other molecules has been explored to enhance their anti-inflammatory activity and COX-2 selectivity. For instance, derivatives of ibuprofen (B1674241) and ketoprofen (B1673614) showed increased inhibition of COX-2 compared to the parent drugs. mdpi.com

The analgesic effects of these compounds are often evaluated alongside their anti-inflammatory properties, as both activities are frequently mediated by the inhibition of prostaglandin (B15479496) synthesis. nih.gov

Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Selected Indole Derivatives

Compound/Derivative Class Target Key Finding Reference
(4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)methanone derivatives COX-1/COX-2 Compounds with SO₂Me or SO₂NH₂ groups showed high COX-2 selectivity. Derivative 13e was the most potent and selective COX-2 inhibitor. japsonline.com
1-(1H-indol-1-yl)ethanone derivatives COX-2 Derivative D-7 was identified as the most potent anti-inflammatory and analgesic agent. researchgate.net
Ibuprofen and Ketoprofen derivatives conjugated with 3,4,5-trimethoxybenzyl alcohol COX-2 The derivatives inhibited COX-2 more effectively than the parent NSAIDs. mdpi.com

In Vitro Antiviral Activity Research (e.g., against HIV, HCV, YFV, BVDV, RSV)

The broad biological activity of indole derivatives extends to antiviral applications. Various studies have explored the potential of these compounds against a range of viruses through in vitro assays.

A study evaluating a library of 1-aryl-10H- researchgate.netjapsonline.comtriazolo[3′,4′:3,4] researchgate.netjapsonline.comtriazino[5,6-b]indoles found that certain derivatives displayed moderate activity against Human Immunodeficiency Virus-1 (HIV-1). researchgate.net Specifically, compounds 7 and 13c from this series showed maximum cell protection of 30.52% and 35.54%, respectively, at a concentration of 2 x 10⁻⁴ M. researchgate.net The same study also reported that some unsymmetrical methylene (B1212753) derivatives of indole showed significant activity against Respiratory Syncytial Virus (RSV) and moderate activity against Bovine Viral Diarrhea Virus (BVDV) and Yellow Fever Virus (YFV). researchgate.net

Another investigation focused on 5-nitro-3-hydrazono-2-indolinone derivatives and their antiviral properties. semanticscholar.org Among the tested compounds, some exhibited weak activity against YFV. semanticscholar.org More notably, several derivatives, including 2b , 3a , 3f , 4e , and 4f , were found to inhibit the growth of BVDV in MDBK cells, with EC₅₀ values ranging from 13 to 50 µg/mL. semanticscholar.org The study highlighted that R1-(4-bromophenyl) substituted 5-methyl-4-thiazolidinone derivative 4e showed the most favorable antiviral activity against BVDV. semanticscholar.org

The antiviral potential of indole derivatives is often attributed to their ability to interfere with viral replication processes, such as inhibiting essential viral enzymes. semanticscholar.org

Table 3: In Vitro Antiviral Activity of Selected Indole Derivatives

Derivative Class/Compound Virus Cell Line Key Finding Reference
1-Aryl-10H- researchgate.netjapsonline.comtriazolo[3′,4′:3,4] researchgate.netjapsonline.comtriazino[5,6-b]indoles (7 , 13c ) HIV-1 Not Specified Moderate activity, with up to 35.54% cell protection. researchgate.net
Unsymmetrical methylene derivatives of indole RSV Not Specified Showed significant activity. researchgate.net
Unsymmetrical methylene derivatives of indole YFV, BVDV Not Specified Showed moderate activity. researchgate.net
5-Nitro-3-hydrazono-2-indolinone derivative (1c ) YFV Vero Afforded weak activity. semanticscholar.org
5-Nitro-3-hydrazono-2-indolinone derivatives (2b, 3a, 3f, 4e, 4f ) BVDV MDBK Inhibited viral growth with EC₅₀ values from 13 to 50 µg/mL. Compound 4e was most active. semanticscholar.org

Structure Activity Relationship Sar Studies of 1 1h Indol 5 Yl Propan 1 One and Its Analogs

Influence of Substituent Variations on Biological Potency and Selectivity

The potency and selectivity of indole-ketone derivatives are highly sensitive to the nature and position of substituents on both the indole (B1671886) ring and its appended side chains.

Research into various indole analogs demonstrates that specific substitutions can dramatically alter biological outcomes. For instance, in a series of 2-aryl-1H-indoles designed as NorA efflux pump inhibitors in Staphylococcus aureus, the presence of a 5-nitro group on the indole ring was found to be a favorable feature for activity. nih.gov Further studies on these inhibitors revealed that adding a methoxycarbonyl group to the attached phenyl ring could slightly enhance potency. nih.gov Halogenation of the indole scaffold is another common strategy; substitutions with fluorine, chlorine, or bromine at the C5 or C7 positions have been shown to impact the cytotoxicity of certain indole derivatives. mdpi.com

In the context of antiproliferative agents, a study on 5-chloro-indole-2-carboxylate derivatives highlighted the importance of the ester group. mdpi.com The conversion of the ethyl ester at the C2 position to a carboxylic acid resulted in the least potent compounds, indicating the ethyl group is crucial for antiproliferative action against several cancer cell lines. mdpi.com This study also showed that substitutions on an N-phenethylamino group at the C3 position influenced activity, with a meta-piperidin-1-yl substituent yielding a highly potent derivative. mdpi.com

The following table details the SAR for a series of ethyl 5-chloro-1H-indole-2-carboxylate analogs, showing how variations in the substituent (R) on the C3 side chain affect their antiproliferative activity.

CompoundR (Substituent)Antiproliferative Activity (GI₅₀, nM)
3a p-morpholin-4-yl35
3b p-pyrrolidin-1-yl31
3c p-piperidin-1-yl42
3e m-piperidin-1-yl29
Erlotinib Reference Drug33

Data sourced from a study on dual EGFR/BRAFV600E inhibitors. The GI₅₀ value represents the concentration required to inhibit the growth of K-562 cells by 50%. mdpi.com

Similarly, SAR studies on indomethacin (B1671933) analogs designed as selective COX-2 inhibitors found that incorporating a SO₂Me or SO₂NH₂ group, a known pharmacophore for COX-2 selectivity, resulted in compounds with the highest anti-inflammatory activity and selectivity. japsonline.com These findings underscore the principle that specific functional groups at defined positions are key determinants of a compound's biological profile.

Impact of Indole Scaffold Modifications on Biological Response

Modifications to the core indole scaffold, such as altering the point of attachment or replacing the indole ring with other structures, have profound effects on the biological response, often highlighting the essential nature of the indole moiety itself. nih.gov

The position of the indole ring's connection to a parent molecule is a critical factor. In a series of indolyl-imidazopyridines designed as tubulin polymerization inhibitors, the attachment point of the indole ring to the imidazo[4,5-c]pyridine core was varied. nih.gov The study compared 2-, 3-, 5-, 6-, and 7-indolyl isomers. While the 5-indolyl and 6-indolyl analogs showed potent cytotoxic activity, the 2-indolyl version was significantly less cytotoxic, and the 3- and 7-indolyl compounds displayed potent but varied activity profiles across different cancer cell lines. nih.gov This demonstrates that the spatial orientation of the indole scaffold relative to the rest of the molecule is crucial for target interaction.

The table below illustrates how changing the indole attachment position on the imidazo[4,5-c]pyridine core affects cytotoxic potency in human melanoma (UACC-62) and prostate cancer (PC-3) cell lines.

CompoundIndole Attachment PositionUACC-62 IC₅₀ (nM)PC-3 IC₅₀ (nM)
39 2-indolyl300290
40 3-indolyl2513
42 5-indolyl5230
43 6-indolyl83
44 7-indolyl2012

Data sourced from a study on tubulin inhibitors. IC₅₀ is the half-maximal inhibitory concentration. nih.gov

Furthermore, expanding the ring system fused to the indole can be detrimental. In a series of CFTR potentiators, a tetrahydro-azepino-indole derivative showed a marked 38-fold drop in potency compared to its corresponding tetrahydropyridine (B1245486) analogue, indicating that the size and conformation of adjacent rings are finely tuned for optimal activity. acs.org The complete replacement of the indole scaffold often leads to a significant loss of activity. For some anti-tubercular agents, the activity is observed only when the indole moiety is present. nih.gov This reinforces the concept of the indole ring as a "privileged" and often indispensable structural component. nih.govrsc.orgresearchgate.net

Elucidation of Pharmacophores and Ligand Design Principles for Indole-Ketone Derivatives

The elucidation of a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—is a key goal of SAR studies. For indole-ketone derivatives, a general pharmacophore model can be constructed from the accumulated data. researchgate.net

The indole scaffold itself is a foundational pharmacophore. nih.govrsc.org Key features include:

The Indole N-H Group: The nitrogen atom's lone pair is involved in the ring's aromaticity, but the N-H proton is slightly acidic and can act as a crucial hydrogen bond donor, anchoring the ligand to its biological target. researchgate.net

The Aromatic System: The bicyclic indole ring provides a large, hydrophobic surface capable of engaging in van der Waals, hydrophobic, and π-π stacking interactions with protein targets.

The Ketone Moiety: The carbonyl group on the propanone side chain is a potent hydrogen bond acceptor, which is a common feature in ligand-receptor interactions.

Computational studies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, can further refine these models. mdpi.com For a series of indole and isatin (B1672199) derivatives, a pharmacophore hypothesis was generated to distinguish between active and inactive compounds, complementing the 3D-QSAR model that identified the specific physicochemical features correlated with potency. mdpi.com

These principles guide the rational design of new ligands. For example, knowing the importance of a substituent at a specific position (e.g., C5) allows chemists to focus synthetic efforts on modifying that site to enhance potency or selectivity. nih.govmdpi.com Understanding that the indole core is essential but its attachment point is variable allows for the design of isomers to find the optimal orientation for a given target. nih.gov Furthermore, the indole scaffold can be used as a base for creating hybrid molecules, where known pharmacophores from different drug classes are combined to develop agents with dual or multiple modes of action. japsonline.comnih.gov This strategy has been used to develop novel anticancer agents by incorporating pharmacophores with known DNA cross-linking or topoisomerase inhibition abilities onto an indole framework. nih.gov

Future Research Directions and Emerging Academic Applications

Development of Novel and Efficient Synthetic Methodologies for Indole-Ketones

The synthesis of indole (B1671886) derivatives is a mature field, yet the pursuit of more efficient, sustainable, and versatile methods remains a key objective for organic chemists. openmedicinalchemistryjournal.com Future research concerning 1-(1H-Indol-5-yl)propan-1-one will likely focus on moving beyond traditional multi-step syntheses, which can be resource-intensive, towards more innovative and streamlined approaches.

Emerging strategies include the development of one-pot reactions and catalyst-controlled processes. For instance, palladium-catalyzed intramolecular annulation of ortho-iodoanilines and aldehydes presents a mild, ligandless method for constructing the indole core. organic-chemistry.org Adapting such cross-coupling strategies could provide a direct and efficient route to this compound and its analogues. Another promising avenue is the use of N-Heterocyclic Carbene (NHC) organocatalysis, which has been explored for the functionalization of indole aldehydes and ketones, offering a metal-free alternative. researchgate.net

Furthermore, green chemistry principles are increasingly influencing synthetic design. researchgate.net The use of eco-friendly catalysts, such as the reported use of citrus juice for the synthesis of a related tri(indolyl)propanone, highlights a trend towards sustainable and cost-effective methods. researchgate.net Future efforts may also concentrate on scalable flow-chemistry processes and the use of water as a solvent, minimizing environmental impact and facilitating industrial application. openmedicinalchemistryjournal.com

Synthetic Approach Key Features Potential Advantages for Indole-Ketone Synthesis Reference
Palladium-Catalyzed AnnulationOne-pot reaction of ortho-iodoanilines and aldehydes.High efficiency, mild conditions, ligand-free options. organic-chemistry.org
N-Heterocyclic Carbene (NHC) CatalysisMetal-free organocatalysis for functionalizing indole aldehydes/ketones.Avoids toxic metal catalysts, potential for enantioselectivity. researchgate.net
Green CatalysisUse of natural acids (e.g., citrus juice) or water as a solvent.Eco-friendly, low cost, simplified purification. openmedicinalchemistryjournal.comresearchgate.net
Radical CyclizationCyclization of precursors like o-alkenylphenyl isocyanides or thioanilides.Provides access to complex indole alkaloids from simple precursors. nih.govjst.go.jp

Advanced Computational Modeling for Predictive Reactivity and Biological Interactions

Computational chemistry offers powerful tools to accelerate drug discovery and materials science by predicting molecular properties before undertaking costly and time-consuming laboratory work. For this compound, advanced computational modeling represents a critical area for future exploration.

Predictive Reactivity: Density Functional Theory (DFT) calculations can elucidate reaction mechanisms and predict regioselectivity, as demonstrated in studies of indole reactions with azaoxyallyl cations. acs.org Such models can help rationalize the outcomes of synthetic reactions and guide the design of new, more selective synthetic methods for functionalizing the this compound scaffold.

Biological Interactions: Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are invaluable for predicting biological activity. researchgate.netacs.org For example, docking studies on other indole derivatives have identified key interactions with biological targets like the enzyme CYP51 and the spike protein of SARS-CoV-2. frontiersin.orgnih.gov Similar in silico screening of this compound against libraries of biological targets (e.g., kinases, G-protein coupled receptors) could rapidly identify promising therapeutic applications. Furthermore, computational models can predict pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion), helping to prioritize derivatives with better drug-like characteristics. tandfonline.com

Modeling Technique Application for this compound Predicted Properties Reference
Density Functional Theory (DFT)Elucidating reaction mechanisms and transition states.Reaction energetics, site-selectivity, stereoselectivity. researchgate.netacs.org
Molecular DockingSimulating binding poses within protein active sites.Binding affinity, identification of key interactions (H-bonds, etc.). frontiersin.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological activity.Predictive models for cytotoxicity, antibacterial activity, etc. researchgate.netacs.org
Pharmacokinetic (ADME) ModelingPredicting the behavior of the compound in the body.Solubility, permeability, metabolic stability. tandfonline.com

Exploration of New Biological Targets and Mechanistic Pathways for Indole Derivatives

The indole scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnrfhh.com A key future direction for this compound is the systematic exploration of its potential to modulate novel biological targets and pathways.

The versatility of the indole core allows it to interact with a diverse set of proteins. mdpi.com Research has shown that different indole derivatives can act as inhibitors of protein kinases, tubulin polymerization, DNA topoisomerases, and histone deacetylases (HDACs). nih.govmdpi.commdpi.com Given this precedent, this compound and its future derivatives could be screened against panels of these enzymes, which are critical in cancer and inflammatory diseases. nrfhh.combenthamscience.com For example, many indole-based compounds are being investigated as specific kinase inhibitors targeting pathways like PI3K/AKT/mTOR. mdpi.com

Moreover, the gut microbiome metabolizes the amino acid tryptophan into various indole derivatives that act as signaling molecules, for instance, by activating the Aryl Hydrocarbon Receptor (AhR) or the Pregnane X Receptor (PXR). frontiersin.orgbiocrates.com Investigating whether this compound can mimic these natural ligands to modulate immune responses or intestinal barrier function could open up entirely new therapeutic avenues in areas like inflammatory bowel disease or metabolic disorders. biocrates.com

Target Class Specific Examples Potential Therapeutic Area Reference
Protein KinasesEGFR, BRAF, VEGFR, PI3K/AKT/mTOR pathwayOncology mdpi.combenthamscience.comnih.gov
Cytoskeletal ProteinsTubulinOncology nih.govmdpi.com
Nuclear ReceptorsAryl Hydrocarbon Receptor (AhR), Pregnane X Receptor (PXR)Immunology, Inflammatory Bowel Disease frontiersin.orgbiocrates.com
Enzymes in NeuroinflammationAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Neurodegenerative Diseases (e.g., Alzheimer's) jchr.org
DNA-Associated EnzymesTopoisomerases, Histone Deacetylases (HDACs)Oncology nih.govmdpi.com

Design and Synthesis of Next-Generation Indole-Based Chemical Probes and Tools

Beyond direct therapeutic applications, this compound can serve as a foundational scaffold for creating sophisticated chemical probes. These tools are essential for basic research, enabling scientists to identify new biological targets, validate mechanisms of action, and visualize biological processes.

The chemical structure of this compound is well-suited for modification. The ketone group can be used as a handle to attach various functional moieties, while the indole nitrogen and other positions on the aromatic rings provide additional sites for derivatization.

Fluorogenic Probes: The indole scaffold itself possesses excellent photophysical properties. rsc.org By strategically conjugating it with other groups, it is possible to design fluorogenic probes that "light up" in the presence of a specific analyte (e.g., metal ions, reactive oxygen species) or upon binding to a target protein. openmedicinalchemistryjournal.comrsc.org

Affinity-Based Probes: By attaching a biotin (B1667282) tag to the molecule, researchers can create an affinity probe. If the probe binds to a specific protein target within a cell lysate, the entire complex can be pulled down using streptavidin beads, allowing for the identification of the unknown protein target.

Photo-affinity Labels: Incorporating a photo-reactive group (like a diazirine or benzophenone) would turn the molecule into a photo-affinity label. Upon binding to its target, the probe can be permanently cross-linked to the protein by exposure to UV light, facilitating more robust target identification.

The synthesis of such probes from the this compound core would be a significant contribution, providing powerful tools to unravel the complex biology of indole derivatives.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(1H-Indol-5-yl)propan-1-one and its derivatives?

The compound is typically synthesized via Friedel-Crafts acylation, where an indole derivative reacts with a propanoyl chloride or equivalent acylating agent. For example, derivatives like 1-(1H-Indol-3-yl)-3-phenylprop-2-en-1-one are synthesized using this method, yielding products with moderate efficiency (7.5% yield under optimized conditions) . Key parameters include reaction temperature, solvent selection (e.g., dichloromethane or nitrobenzene), and Lewis acid catalysts (e.g., AlCl₃). Post-synthesis purification often involves column chromatography and recrystallization.

Q. How is the structural identity of this compound validated experimentally?

Structural confirmation relies on spectroscopic techniques:

  • NMR : Proton and carbon-13 NMR identify aromatic indole protons (δ 7.2–8.1 ppm) and carbonyl groups (δ ~190–210 ppm for ketones).
  • X-ray crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles. For example, derivatives like (RS)-1-(1-Acetylindolin-5-yl)-2-chloro-propan-1-one show mean C–C bond lengths of ~1.54 Å, validated using SHELXL refinement software .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₁H₁₁NO for the parent compound, theoretical m/z 173.0841).

Q. What safety precautions are necessary when handling this compound in laboratory settings?

While specific safety data for this compound are limited, structurally similar indole derivatives (e.g., 1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one) require:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations .
  • Storage : Keep in inert atmospheres (argon/nitrogen) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity and pharmacological potential of this compound?

  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target receptors. For example, indole-based analogs like 3-[1-(3-fluoromethylbenzyl)piperidin-4-yl]-1-(1-methyl-1H-indol-3-yl)-propan-1-one show potential as enzyme inhibitors, with docking scores correlating to experimental IC₅₀ values .
  • DFT calculations : Density functional theory optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electronic properties and reactivity .

Q. What challenges arise in resolving crystallographic data discrepancies for indole-containing ketones?

Common issues include:

  • Disorder in aromatic rings : Indole rings may exhibit positional disorder, requiring SHELXL refinement with PART instructions to model split positions .
  • Twinned crystals : Use of the Hooft parameter in SHELXL helps correct for twin laws in high-symmetry space groups .
  • Validation tools : Programs like PLATON and ADDSYM check for missed symmetry and validate hydrogen-bonding networks .

Q. How can researchers address contradictions in biological activity data for this compound derivatives?

  • Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293 for receptor binding) to confirm specificity.
  • Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays to rule out false positives from metabolite interference.
  • Structural analogs : Compare activity profiles of derivatives like 1-[3-(2-aminoethyl)-1H-indol-5-yl]ethanone (acetylryptine) to identify critical pharmacophores .

Q. What strategies optimize the synthesis of enantiomerically pure derivatives of this compound?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during Friedel-Crafts reactions.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates to isolate desired enantiomers .
  • Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) for analytical and preparative separations .

Methodological Resources

  • Crystallography : SHELX suite (SHELXL for refinement, SHELXD for phase solution) .
  • Spectroscopy : Bruker Avance III HD NMR for high-resolution data; Agilent Q-TOF MS for accurate mass measurement.
  • Safety protocols : Refer to GHS-compliant SDS sheets for handling guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.